(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide is a chiral compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a piperidine ring, and an amino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.
Coupling of the cyclopropyl and piperidine moieties: This step often involves amide bond formation using coupling reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in studying protein-ligand interactions.
Industry: It can be used in the synthesis of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-butanamide
- (S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-pentanamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(®-1-methyl-piperidin-3-yl)-propionamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its cyclopropyl group and piperidine ring make it particularly interesting for studying stereochemistry and chiral interactions.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGYBXVWVGZEZ-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N([C@@H]1CCCN(C1)C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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